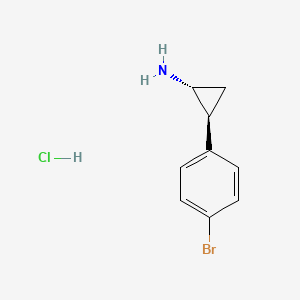
7-Hydroxy-1-naphthoic acid
Overview
Description
7-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3 . It is a derivative of naphthoic acid, which is itself an organic compound with the formula C10H7CO2H . The hydroxynaphthoic acids, including 7-Hydroxy-1-naphthoic acid, are more widely used than the parent naphthoic acids .
Synthesis Analysis
The synthesis of hydroxynaphthoic acids, including 1-, 3-, and 6-hydroxy-2-naphthoic acids, has been reported in a study . The study used a cell-based reporter assay to screen chemical libraries and found that hydroxynaphthoic acids potently decrease the ER stress signal . Another study reported the biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2 .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1-naphthoic acid consists of 23 bonds in total, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 carboxylic acid .Chemical Reactions Analysis
Hydroxynaphthoic acids, especially 1-, 3-, and 6-hydroxy-2-naphthoic acids, have been found to potently decrease the ER stress signal, showing an order of magnitude better activity than salicylate . UPR markers such as GRP78, C/EBP homology protein (CHOP), and phosphorylated protein kinase RNA-activated (PKR)-like ER kinase (PERK) were significantly down-regulated with hydroxynaphthoic acids in western blot .Scientific Research Applications
Biodegradation
7-Hydroxy-1-naphthoic acid is formed as an intermediate in the bacterial degradation of phenanthrene . A monooxygenase which catalyzed the oxidation of 1-hydroxy-2-naphthoate to 1,2-dihydroxynaphthalene was purified from the phenanthrene- and naphthalene-degrading Pseudomonas putida strain BS202-P1 .
Enzyme Catalysis
The purified enzyme also catalyzed the oxidation of salicylate and various substituted salicylates . The comparison of the K_m and V_max values for 1-hydroxy-2-naphthoate and salicylate demonstrated a higher catalytic efficiency of the enzyme for salicylate as a substrate .
Dioxygenase Activity
1-Hydroxy-2-naphthoate dioxygenase, which cleaves the singly hydroxylated aromatic ring, was purified from phenanthrene-degrading Nocardioides sp. strain KP7 . This enzyme contained 1 mol of Fe(II)/mol of the subunit and was inactivated by o-phenanthroline .
Chemical Synthesis
1-Naphthoic acid can be used as a reactant to prepare Perinaphthenones by dehydrative annulation with alkynes in the presence of rhodium catalyst .
Isocoumarin Derivatives
Isocoumarin derivatives can be synthesized by reacting 1-Naphthoic acid with 2-butyne via aerobic oxidative cyclization using Rh catalyst .
Cocrystal Formation
7-Hydroxy-1-naphthoic acid can be used in the formation of cocrystals. For example, a 1:1 cocrystal of caffeine and 2-Hydroxy-1-Naphthoic Acid was obtained using the SMPT slurry technique .
Mechanism of Action
Target of Action
7-Hydroxy-1-naphthoic acid primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamines (important neurotransmitters such as serotonin and dopamine), and ChE involved in the termination of impulse transmissions at cholinergic synapses.
Mode of Action
7-Hydroxy-1-naphthoic acid interacts with its targets by inhibiting their activities. It exhibits potent, reversible, and competitive inhibitory action over human MAO . The compound binds to the active site of the enzyme, preventing the enzyme’s natural substrate from accessing the site, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
The inhibition of MAO and ChE enzymes by 7-Hydroxy-1-naphthoic acid affects several biochemical pathways. In the case of MAO, inhibition prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters. This can have various downstream effects, potentially influencing mood and behavior .
Moreover, 7-Hydroxy-1-naphthoic acid has been found to potently decrease the endoplasmic reticulum (ER) stress signal, showing an order of magnitude better activity than salicylate . This suggests that it might exert its ER stress-reducing activity prior to the unfolded protein response (UPR) activation, acting as a chemical chaperone .
Result of Action
The inhibition of MAO and ChE enzymes by 7-Hydroxy-1-naphthoic acid can lead to an increase in the levels of monoamines and acetylcholine, respectively. This can have various effects at the molecular and cellular levels, potentially influencing neurological processes .
Moreover, by decreasing ER stress, 7-Hydroxy-1-naphthoic acid can potentially ameliorate conditions associated with protein misfolding and aggregation, which are common in various neurodegenerative and metabolic diseases .
Safety and Hazards
The safety data sheet for naphthoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The prototropic forms of hydroxy derivatives of naphthoic acid, including 7-Hydroxy-1-naphthoic acid, are being investigated . The position of the acid group is critical; 1-naphthoic acid showed several times weaker activity than 2-NA . The addition of a hydroxy group at ortho-position to the carboxylic acid once again increased the activity .
properties
IUPAC Name |
7-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCHXCRWZBFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901408 | |
| Record name | NoName_522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-1-naphthoic acid | |
CAS RN |
2623-37-2 | |
| Record name | 7-Hydroxy-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






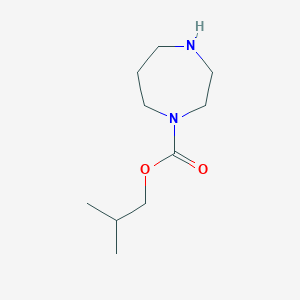
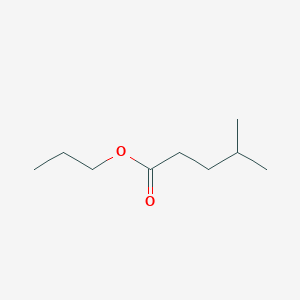
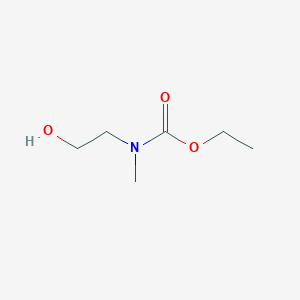
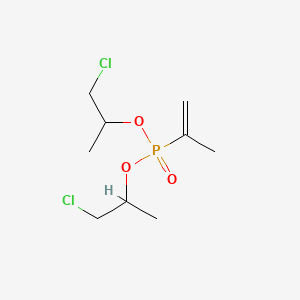


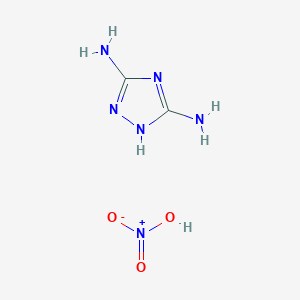
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid](/img/structure/B3369907.png)


